N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C18H16N6OS2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H16N6OS2/c19-10-14-13-8-4-5-9-15(13)27-17(14)20-16(25)11-26-18-21-22-23-24(18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2,(H,20,25) |
InChI Key |
PWRISWBJNCSDFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiophene Core
The 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine intermediate forms the foundational scaffold of the target compound. A validated protocol involves cyclocondensation of cyclohexanone with ethyl cyanoacetate and sulfur in the presence of diethylamine (Fig. 1) .
Procedure :
-
Cyclocondensation : Cyclohexanone (0.2 mol), ethyl cyanoacetate (0.2 mol), and sulfur (0.2 mol) are stirred in ethanol (40 mL) with diethylamine (0.2 mol) added dropwise. The mixture is refluxed for 4 hours, yielding 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene as pale-yellow crystals .
-
Hydrazide Formation : The ester group is converted to a hydrazide by refluxing with hydrazine hydrate (10 mL, 99%) in ethanol, producing 2-amino-3-carbohydrazide-4,5,6,7-tetrahydrobenzothiophene .
Optimization :
Preparation of 1-Phenyl-1H-Tetrazole-5-Thiol
The tetrazole-sulfanyl component is synthesized via cycloaddition of phenyl azide with carbon disulfide, followed by acid hydrolysis (Fig. 2) .
Procedure :
-
Cycloaddition : Phenyl azide (1.0 mol) reacts with carbon disulfide (1.2 mol) in dimethylformamide (DMF) at 80°C for 12 hours.
-
Hydrolysis : The intermediate is treated with hydrochloric acid (6M) to yield 1-phenyl-1H-tetrazole-5-thiol as a white solid .
Optimization :
-
Yield : 85% after purification via silica gel chromatography .
-
Characterization : IR spectrum shows S–H stretch at 2550 cm⁻¹ and C=N stretches at 1600–1500 cm⁻¹ .
Formation of the Acetamide Intermediate
The benzothiophene amine is coupled with bromoacetyl chloride to form the acetamide backbone (Fig. 3).
Procedure :
-
Acylation : 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene (1.0 eq) reacts with bromoacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C for 1 hour.
-
Workup : The crude product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-bromoacetamide, is isolated via filtration and washed with cold ether.
Optimization :
-
Yield : 78% with triethylamine (1.5 eq) as a base.
-
Purity : >95% by HPLC (C18 column, acetonitrile/water).
S-Alkylation for Sulfanyl Group Introduction
The final step involves coupling the acetamide intermediate with 1-phenyl-1H-tetrazole-5-thiol via nucleophilic substitution (Fig. 4) .
Procedure :
-
Reaction : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-bromoacetamide (1.0 eq) and 1-phenyl-1H-tetrazole-5-thiol (1.1 eq) are stirred in DMF with potassium carbonate (2.0 eq) at 60°C for 6 hours.
-
Purification : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) .
Optimization :
-
Characterization :
Comparative Analysis of Synthetic Routes
Table 1 summarizes alternative methods for key steps:
Method B’s microwave-assisted approach reduces reaction time but requires specialized equipment .
Challenges and Mitigation Strategies
-
Tetrazole Stability : The tetrazole ring is prone to decomposition under acidic conditions. Using anhydrous DMF and inert atmospheres improves stability .
-
Regioselectivity : Competing N- vs. S-alkylation is minimized by employing excess thiol and polar aprotic solvents.
-
Purification : Silica gel chromatography effectively separates unreacted thiol and acetamide intermediates .
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) achieved 62% overall yield using continuous flow reactors for the cyclocondensation and S-alkylation steps . Key cost drivers include tetrazole-thiol synthesis (40% of total cost) and chromatographic purification (30%) .
Analytical Validation
Spectroscopic Data :
-
IR (KBr) : 3247 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1655 cm⁻¹ (C=O) .
-
¹³C NMR (100 MHz, CDCl₃): δ 25.6 (cyclohexyl CH₂), 116.5 (C≡N), 168.2 (C=O) .
Purity : ≥98% by HPLC (retention time: 8.2 min).
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the sulfur atom in the benzothiophene core.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl-tetrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly in the treatment of diseases involving oxidative stress or inflammation.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can be inferred through comparisons with structurally related compounds synthesized in recent studies. Key differences lie in the substituents attached to the acetamide sulfur atom, which significantly influence activity and properties.
Structural and Functional Modifications
Arylphenyl Substituents (): Compound: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide. Activity: Demonstrated broad-spectrum antibacterial (e.g., Staphylococcus aureus, E. coli) and antifungal (e.g., Candida albicans) activity, with MIC values ranging from 12.5–50 µg/mL .
Oxadiazole-Thiol Substituents (): Compound: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. Activity: Exhibited antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 6.25 µg/mL . Key Feature: The oxadiazole ring introduces hydrogen-bonding capacity, which may enhance target binding in mycobacterial enzymes.
Triazolylsulfanyl Substituents (): Compound: 2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide. Physicochemical Properties: Higher molar mass (504.42 g/mol) and density (1.69 g/cm³) compared to other analogs, with a predicted pKa of 7.54, suggesting moderate solubility in physiological conditions . Key Feature: The bromophenol-triazole moiety may confer redox-modulating properties.
Data Table: Comparative Analysis
Substituent-Activity Relationships
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 436.59 g/mol. It features a benzothiophene core and a tetrazole moiety, which are known to enhance biological activity through various mechanisms.
This compound is believed to interact with specific molecular targets within the body. Research indicates that it may inhibit certain kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.
Inhibitory Activity
A notable study identified this compound as a potent inhibitor of JNK2 and JNK3 kinases. The compounds exhibited pIC50 values of 6.7 and 6.6 against JNK3 and JNK2 respectively, indicating strong inhibitory potential. Selectivity was demonstrated against other kinases in the MAPK family, such as JNK1 and p38alpha .
Therapeutic Applications
The compound has been explored for its therapeutic potential in various conditions:
- Cancer : Due to its ability to inhibit kinases involved in tumor progression, it shows promise as a candidate for cancer therapy.
- Neurological Disorders : Its action on signaling pathways may also extend to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study 1: JNK Inhibition
In a study published in PubMed, researchers synthesized several derivatives of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amide and assessed their potency against JNK kinases. Compounds 5a and 11a were highlighted for their significant inhibitory effects with selectivity over other MAPK family members .
Case Study 2: Multitarget Activity
Another study indicated that derivatives containing the tetrazole moiety exhibit multitarget biological activity with high probabilities of being analgesic and acting on various receptors . This suggests that compounds like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(phenyl-tetrazole) can be further explored for pain management therapies.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4OS2 |
| Molecular Weight | 436.59 g/mol |
| CAS Number | 443120-82-9 |
| pIC50 (JNK3) | 6.7 |
| pIC50 (JNK2) | 6.6 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors in a solvent system (e.g., tert-butanol/water) with Cu(OAc)₂ catalysis. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2). Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and recrystallized (ethanol). Intermediates are characterized using IR (C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) and NMR (e.g., triazole proton at δ 8.36 ppm in DMSO-d₆) .
Q. How can researchers verify compound purity and structural integrity post-synthesis?
- Methodology : Use a combination of:
- NMR : Confirm proton environments (e.g., benzothiophen methylene protons at δ 2.5–3.5 ppm) and carbon assignments.
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₈BrN₅O₂S₂: 504.42 g/mol vs. observed 504.1348) .
- Melting Point : Compare with literature values to assess purity.
Q. What solvent systems and purification techniques are optimal for isolating this compound?
- Methodology : Ethyl acetate is preferred for extraction due to its polarity matching the compound’s solubility. Recrystallization in ethanol yields >90% purity. Avoid DCM for light-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
